molecular formula C11H10N2O B6323101 4-(3-Aminophenyl)-2-hydroxypyridine, 95% CAS No. 937689-28-6

4-(3-Aminophenyl)-2-hydroxypyridine, 95%

Cat. No. B6323101
CAS RN: 937689-28-6
M. Wt: 186.21 g/mol
InChI Key: XPSNJFZUDHITSI-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-hydroxypyridine, 95% is an organic compound belonging to the class of pyridines. It is a white crystalline solid with a melting point of 147-150°C, and is soluble in water and ethanol. The compound has a molecular weight of 189.17 g/mol, and its molecular formula is C8H9NO2. 4-(3-Aminophenyl)-2-hydroxypyridine is a common reagent used in organic synthesis and has a wide range of applications in the fields of materials science, biochemistry, and pharmacology.

Scientific Research Applications

4-(3-Aminophenyl)-2-hydroxypyridine has been widely used in scientific research for various purposes. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer drugs and anti-inflammatory agents. It has also been used as a reagent in the synthesis of dyes and pigments, as well as in the preparation of polymeric materials. Furthermore, it has been used as a catalyst for the oxidation of alcohols and amines.

Mechanism of Action

4-(3-Aminophenyl)-2-hydroxypyridine is an electron-rich aromatic compound that can act as a nucleophile in organic reactions. It can react with electrophiles such as alkyl halides and aldehydes to form new carbon-carbon bonds. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring acts as a nucleophile and attacks the electrophile.
Biochemical and Physiological Effects
4-(3-Aminophenyl)-2-hydroxypyridine has been found to have a variety of biochemical and physiological effects. It has been found to have a strong antioxidant activity, as well as anti-inflammatory and anti-microbial properties. It has also been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have a protective effect on the liver and kidneys, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-(3-Aminophenyl)-2-hydroxypyridine is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, its availability, and its ease of use. Its limitations include its instability in the presence of light, heat, and air, as well as its limited solubility in some solvents.

Future Directions

The potential future directions for 4-(3-Aminophenyl)-2-hydroxypyridine include further exploration of its biochemical and physiological effects, as well as its potential applications in the fields of materials science, biochemistry, and pharmacology. Additionally, further research could be done on its ability to act as a catalyst in organic reactions, as well as its potential use in the synthesis of new drugs and materials. Finally, further research could be done on its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-(3-Aminophenyl)-2-hydroxypyridine can be synthesized by the reaction of 4-chloro-3-nitrophenol with ammonium acetate in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The product is then isolated by precipitation with ethanol and filtered. The final product is then purified by recrystallization.

properties

IUPAC Name

4-(3-aminophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSNJFZUDHITSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629730
Record name 4-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937689-28-6
Record name 4-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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